molecular formula C18H21NO6S B2676038 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide CAS No. 946315-71-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide

Numéro de catalogue: B2676038
Numéro CAS: 946315-71-5
Poids moléculaire: 379.43
Clé InChI: ZZGIRODSUAOPSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and drug discovery research. The molecular structure incorporates a benzo[1,3]dioxole (piperonyl) moiety, a group known to influence pharmacokinetic properties, linked via a propyl ether chain to a sulfonamide group further substituted with a 3-methoxybenzyl unit. Sulfonamides represent a major class of therapeutic agents, and this compound's specific structure suggests potential as a key intermediate or scaffold for developing biologically active molecules. Research into analogous sulfonamides has demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-convulsant properties, often mediated through mechanisms such as enzyme inhibition (e.g., carbonic anhydrase) or ion channel modulation . The primary research applications for this compound are anticipated to include its investigation as a modulator of various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels , given the documented activities of structurally related molecules. Its structure aligns with compounds explored as sodium channel inhibitors for pain research and modulators of transmembrane regulators . The presence of the sulfonamide functional group (-SO2NH-) provides a site for potential interaction with biomacromolecules, making it a valuable tool for probing protein function and for structure-activity relationship (SAR) studies. Researchers may utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex chemical libraries, or in biochemical studies to elucidate novel mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Propriétés

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[(3-methoxyphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-22-15-5-2-4-14(10-15)12-19-26(20,21)9-3-8-23-16-6-7-17-18(11-16)25-13-24-17/h2,4-7,10-11,19H,3,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGIRODSUAOPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Propane-1-sulfonamide Group: The benzodioxole intermediate is then reacted with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Introduction of the Methoxybenzyl Group: Finally, the compound is treated with 3-methoxybenzylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Products may include 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-formylbenzyl)propane-1-sulfonamide.

    Reduction: Products may include 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-amine.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it useful in the development of more complex molecules. The sulfonamide group, in particular, is known for its ability to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

Research indicates that 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide may exhibit biological activity that could be harnessed for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors. The sulfonamide class of compounds has been extensively studied for their therapeutic potential, particularly as antibacterial and antitumor agents.

Case Studies

Several studies have explored the biological activity of similar sulfonamide compounds:

  • A study on the synthesis of new benzenesulfonamide derivatives demonstrated their potential as antimalarial agents through enzyme inhibition mechanisms .
  • Another research highlighted the design and synthesis of sulfonamides that act as inhibitors for various enzymes involved in disease pathways .

Industrial Applications

In the industrial sector, this compound could be utilized in the development of new materials or as an intermediate in synthesizing agrochemicals or pharmaceuticals. The unique properties imparted by the benzodioxole and methoxybenzyl groups may enhance the performance characteristics of materials developed from this compound.

Mécanisme D'action

The mechanism by which 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzodioxole and methoxybenzyl groups could facilitate binding through hydrophobic interactions and hydrogen bonding.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Sulfonamide Derivatives

Key Compounds:
  • N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) (): Features a benzo[d]isoxazole core with ethyl and methoxy substituents. Synthesized via sulfonyl chloride coupling (39–85% yield), this compound shares the sulfonamide group but differs in the heterocyclic core (isoxazole vs. benzodioxole) and substituent placement. The ethyl group may enhance lipophilicity compared to the methoxybenzyl group in the target compound .
  • N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamide Derivatives (): Synthesized using DMF-DMA and sulfonyl chlorides, these compounds exhibit moderate to high yields (39–85%).
Structural Insights:
  • Sulfonamide Reactivity : The target compound’s propane-sulfonamide chain may offer greater conformational flexibility than shorter chains (e.g., acetamides in ).
  • Substituent Effects : The 3-methoxybenzyl group in the target compound likely improves solubility relative to purely alkyl substituents (e.g., ethyl in 11a) .

Benzodioxole-Containing Compounds

Key Compounds:
  • 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) (): An acetamide derivative with a methylthio-thiadiazole group. Despite sharing the benzodioxole-oxy motif, the shorter acetamide chain and thiadiazole ring distinguish it from the target compound. Its higher yield (78%) suggests efficient synthesis under mild conditions .
  • Piperazine Derivatives (8–12, 21–24) (Evidences 2, 3): These compounds incorporate benzodioxole groups into piperazine-based structures. For example, Compound 8 has a pyrimidine-piperazine scaffold, while Compound 21 includes a 3-chlorophenyl group. Their melting points (171–203°C) and yields (60–82%) reflect stability from aromatic and halogen substituents .
Structural Insights:
  • Halogen Effects : Bromine or chlorine substituents (e.g., in 4e, 24) may enhance binding affinity via hydrophobic or halogen-bonding interactions, a feature absent in the target compound .

Piperidine and Piperazine-Based Analogs

Key Compounds:
  • (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine (2r) (): A precursor to (-)-Paroxetine, this compound highlights the benzodioxole group’s role in serotonin reuptake inhibition. Its synthesis via CuH catalysis (63% yield) contrasts with the target compound’s likely sulfonamide-based route .
  • Kinase Inhibitors (13aa–ac) (): These piperidine-carboxylates feature fluorophenyl and carbamoyl groups. For example, 13aa (85% yield) includes a methylcarbamoyl group, suggesting enhanced selectivity for kinase targets compared to the target compound’s methoxybenzyl group .
Structural Insights:
  • Ring Systems : Piperidine/piperazine cores (Evidences 2, 5, 8) introduce rigidity and basicity, unlike the flexible propane-sulfonamide chain in the target compound.

Activité Biologique

The compound 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate benzyl and sulfonamide groups. Detailed synthetic pathways can be found in literature such as the Royal Society of Chemistry supplementary materials .

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : A study assessed various benzo[d][1,3]dioxole derivatives for their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. The results indicated that several derivatives displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy against these cancer types .
CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Doxorubicin7.46 µM8.29 µM4.56 µM
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamideTBDTBDTBD

Note: TBD - To Be Determined in further studies.

The anticancer mechanisms of compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide are multifaceted:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in tumor growth and survival.
  • Apoptosis Induction : Annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells, evidenced by changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

Study on Thiourea Derivatives

A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These were tested for their anticancer activity against multiple cell lines. The findings revealed significant antitumor activity with some compounds demonstrating IC50 values lower than traditional chemotherapeutics .

Antifungal Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antifungal activity. For example, certain derivatives showed effectiveness against Candida albicans, indicating a broader spectrum of biological activity .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide?

The compound is synthesized via multi-step protocols involving:

  • Mitsunobu reaction to couple benzo[d][1,3]dioxol-5-ol with intermediates like (3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanamine .
  • Silyl deprotection using methanol to remove tert-butyldimethylsilyl (TBDMS) protecting groups .
  • Sulfonamide formation via reaction of propane-1-sulfonyl chloride with amine intermediates.
    Purification typically employs HPLC or flash chromatography , with structural confirmation by 1^1H/13^13C NMR and HRMS .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400 MHz) and 13^13C NMR (100 MHz) in deuterated solvents (e.g., CDCl3_3) confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) with deviations < 2 ppm .
  • HPLC Purity Analysis: Confirms >95% purity using C18 columns and gradient elution (e.g., MeOH/H2_2O) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Anticonvulsant Screening: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Kinase Inhibition Assays: Fluorescence polarization (FP) or TR-FRET assays for G protein-coupled receptor kinase 2 (GRK2) inhibition .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • CuH-Catalyzed Hydroalkylation: Enantioselective synthesis of piperidine intermediates using (S)-DTBM-SEGPHOS as a chiral ligand (63% yield, >90% ee) .
  • Chiral Resolution: Use of chiral columns (e.g., Chiralpak IA/IB) with hexane/ethanol mobile phases to separate enantiomers .
  • Crystallographic Validation: Mercury CSD 2.0 software analyzes crystal packing and intermolecular interactions to confirm stereochemistry .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

  • Metabolic Stability Testing: Liver microsome assays (human/rodent) identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Prodrug Design: Mask polar groups (e.g., sulfonamide) with tert-butyloxycarbonyl (Boc) to enhance bioavailability .
  • Pharmacokinetic Profiling: LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .

Q. How is computational modeling applied to optimize its selectivity for GRK2 over other kinases?

  • Docking Studies: Schrödinger Suite or AutoDock Vina models interactions with GRK2’s ATP-binding pocket (e.g., hydrogen bonding with Asp106) .
  • Molecular Dynamics (MD): 100-ns simulations assess binding stability and predict off-target effects (e.g., GRK3/5 selectivity) .
  • QSAR Analysis: Hammett substituent constants (σ\sigma) guide modifications to the 3-methoxybenzyl group for improved logP and IC50_{50} .

Q. What analytical methods detect and quantify impurities in bulk samples?

  • LC-HRMS: Identifies synthesis byproducts (e.g., de-silylated intermediates) with m/z accuracy < 5 ppm .
  • Chiral Impurity Profiling: Chiral HPLC resolves diastereomers (e.g., paroxetine-related impurities) using cellulose-based columns .
  • Elemental Analysis: Confirms sulfur/nitrogen content deviations < 0.4% to rule out sulfonamide degradation .

Methodological Notes

  • Contradictory Data Resolution: Cross-validate bioactivity using orthogonal assays (e.g., FP vs. TR-FRET) and adjust for batch-to-batch variability in compound purity .
  • Advanced Purification: Preparative HPLC with 20% acetonitrile/water achieves baseline separation of regioisomers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.